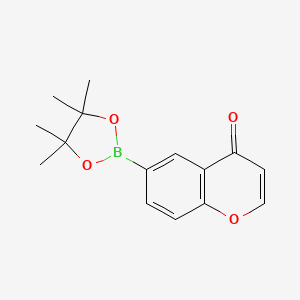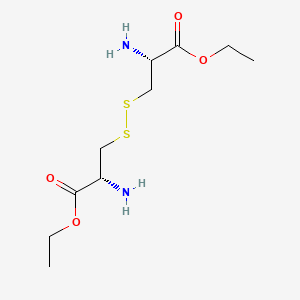
Diethyl L-cystinate
Overview
Description
Diethyl L-cystinate is a derivative of the amino acid L-cysteine, where the carboxyl groups are esterified with ethanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The molecular formula of this compound is C10H20N2O4S2, and it is characterized by the presence of two ethyl ester groups and a disulfide bond.
Mechanism of Action
Target of Action
Diethyl L-cystinate, also known as Cystine diethyl ester, is a derivative of the amino acid cysteine It is known that cysteine, the parent compound of this compound, plays a crucial role in various biological processes, including protein synthesis and the formation of disulfide bridges, which are essential for protein folding, assembly, and stability .
Mode of Action
Cysteine, from which this compound is derived, is known to serve as a major precursor for the synthesis of glutathione . Glutathione is a critical antioxidant in the body that helps prevent cellular damage caused by reactive oxygen species such as free radicals and peroxides .
Biochemical Pathways
This compound likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of sulfur-containing compounds such as methionine, thiamine, biotin, and coenzyme A . It also contributes to the formation of Fe/S clusters of the catalytic domain of some enzymes . Moreover, cysteine is a crucial component in the tripeptide glutathione, which plays a significant role in cellular defense against oxidative stress .
Pharmacokinetics
It is known that modifications to amino acids, such as acetylation, can significantly alter their uptake into cells . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Similar modifications could potentially influence the ADME properties of this compound.
Result of Action
Given its relation to cysteine, it may contribute to antioxidant activity, protein structure stabilization, and various metabolic processes .
Biochemical Analysis
Biochemical Properties
Diethyl L-cystinate is involved in a variety of biochemical reactions. It is a precursor of the antioxidant glutathione . The presence of conserved cysteine residues in protein motifs across all organisms suggests their early evolutionary utilization in enzyme catalysis, transcriptional regulation, protein folding, and the establishment of three-dimensional structures .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases food intake, fat mass weight, and body weight dose-dependently .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It facilitates the formation of disulfide bridges, covalent bonds essential for the folding and stabilization of proteins’ tertiary structures . This structural support is pivotal for the proper functioning of proteins in biological processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that administering this compound dependently decreased the food intake, fat mass weight, and body weight dose
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from methionine and contributes to various cellular functions, producing important molecules like taurine and sulfate . It also plays a key role in forming disulfide bridges for protein folding and stabilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported via system xc, which mediates cystine influx coupled with the efflux of intracellular glutamate . The activity of system xc is induced by various stimuli, including electrophilic agents like this compound .
Subcellular Localization
Current studies focus on the transport and distribution of this compound within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl L-cystinate can be synthesized through the esterification of L-cystine. The process typically involves the reaction of L-cystine with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-cystine+2C2H5OH→Diethyl L-cystinate+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Diethyl L-cystinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Diethyl L-cystinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: this compound is studied for its role in redox biology and as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
L-cystine: The parent compound of Diethyl L-cystinate, characterized by a disulfide bond between two L-cysteine molecules.
L-cysteine: The reduced form of L-cystine, containing free thiol groups.
Diethyl L-cysteine: Similar to this compound but with free thiol groups instead of a disulfide bond.
Uniqueness: this compound is unique due to its esterified carboxyl groups, which enhance its solubility and reactivity compared to L-cystine. This modification allows for its use in a broader range of chemical reactions and applications, particularly in the synthesis of complex molecules and in redox biology.
Properties
IUPAC Name |
ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKFAVCRANPUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973840 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-89-1 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



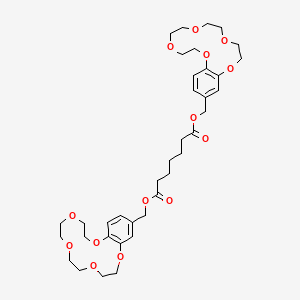
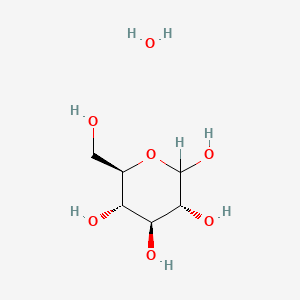


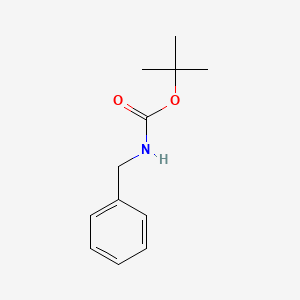


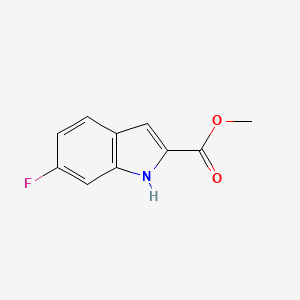
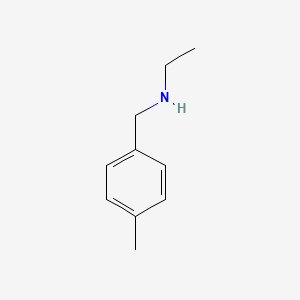
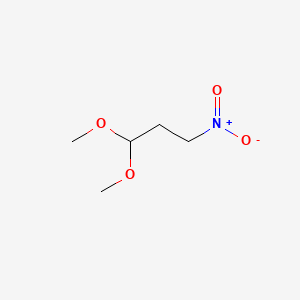
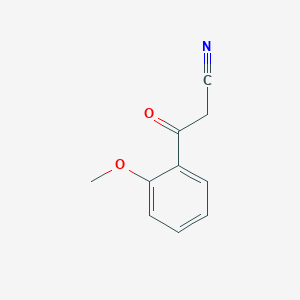
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
